ETC-168

MNK1/2 inhibition Kinase assay Biochemical IC50

Researchers targeting MNK-driven cancers need potent, orally bioavailable inhibitors for in vivo studies. ETC-168 delivers: • IC50 23 nM (MNK1), 43 nM (MNK2) - enables low-dose target engagement. • Orally bioavailable for convenient chronic dosing in xenograft models. • Validated PD biomarkers: p-eIF4E, E2F1, FOXM1, WEE1. • Synergistic with S63845; low CYP2D6 inhibition (IC50 20 μM). ≥98% purity; global shipping available.

Molecular Formula C24H19N5O2
Molecular Weight 409.4 g/mol
Cat. No. B12366724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETC-168
Molecular FormulaC24H19N5O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3
InChIInChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2
InChIKeyCARBAQLLNJEQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETC-168 (4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile): A Potent and Selective Dual MNK1/2 Inhibitor


ETC-168 (4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile) is a selective, orally active, ATP-competitive inhibitor of the MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2, with biochemical IC50 values of 23 nM and 43 nM, respectively . This compound belongs to the imidazo[1,2-b]pyridazine class and is characterized by a morpholine-4-carbonylphenyl moiety at the 6-position and a benzonitrile group at the 3-position . ETC-168 demonstrates antiproliferative efficacy both in vitro and in vivo, and is primarily investigated for its therapeutic potential in soft tissue sarcoma and other MNK-dependent malignancies [1].

Why 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile (ETC-168) Cannot Be Replaced by Other Imidazo[1,2-b]pyridazine MNK Inhibitors


The imidazo[1,2-b]pyridazine scaffold is a privileged structure for kinase inhibition, yet subtle variations in substitution patterns profoundly impact potency, selectivity, and pharmacokinetic properties [1]. Within the MNK inhibitor class, ETC-168 (IC50: MNK1 23 nM, MNK2 43 nM) exhibits a unique combination of sub-100 nM potency, a MNK2-biased inhibition profile, and oral bioavailability, which distinguishes it from close analogs such as ETC-206 (IC50: MNK1 64 nM, MNK2 86 nM), CGP57380 (IC50: MNK1 2.2 μM), and ETP-45835 (IC50: MNK1 575 nM, MNK2 646 nM) . Direct substitution with less potent or less selective compounds would require significantly higher doses, potentially exacerbating off-target effects and compromising the therapeutic window. The quantitative evidence below delineates the precise, measurable advantages that justify the specific selection of ETC-168 over its closest analogs.

Quantitative Differentiation Guide: 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile vs. Key Comparators


Superior Biochemical Potency Against MNK1 and MNK2 Compared to Clinical-Stage ETC-206

ETC-168 demonstrates substantially greater biochemical potency against both MNK1 and MNK2 than the Phase II clinical candidate ETC-206 (tinodasertib). In recombinant kinase domain assays, ETC-168 achieves an IC50 of 23 nM for MNK1 and 43 nM for MNK2 , whereas ETC-206 exhibits IC50 values of 64 nM and 86 nM, respectively . This represents a 2.8-fold improvement in MNK1 potency and a 2.0-fold improvement in MNK2 potency for ETC-168 relative to ETC-206.

MNK1/2 inhibition Kinase assay Biochemical IC50

Markedly Higher Potency Than First-Generation MNK1 Inhibitor CGP57380

ETC-168 exhibits a 96-fold improvement in MNK1 inhibitory potency compared to the widely used first-generation tool compound CGP57380. ETC-168 achieves an IC50 of 23 nM against MNK1 , whereas CGP57380 inhibits MNK1 with an IC50 of 2.2 μM (2200 nM) . This dramatic difference in potency is critical for cellular and in vivo studies where high compound concentrations may introduce confounding off-target effects.

MNK1 inhibition Kinase selectivity Chemical probe

Superior Anti-Proliferative Activity in Soft Tissue Sarcoma Cells Relative to eFT508 and 4EGI-1

In head-to-head comparisons across a panel of 18 soft tissue sarcoma (STS) cell lines, ETC-168 demonstrated superior antiproliferative activity compared to the MNK inhibitor eFT508 (tomivosertib) and the eIF4E/eIF4G inhibitor 4EGI-1 [1]. In LPS141 liposarcoma cells, ETC-168 achieved 50% inhibition of cell viability (IC50) at a dose of 5 μM, whereas eFT508 and 4EGI-1 were significantly less active [1]. The IC50 values of ETC-168 were less than 10 μM in most STS cell lines tested, establishing its consistent potency across a heterogeneous disease model.

Antiproliferative activity Soft tissue sarcoma Cell viability

Minimal CYP2D6 Inhibition Liabilities Compared to Class-Level Expectations

Assessment of cytochrome P450 (CYP) inhibition, a critical determinant of drug-drug interaction (DDI) risk, reveals that ETC-168 exhibits weak inhibition of CYP2D6 with an IC50 of 20 μM (20,000 nM) [1]. This value is substantially higher than its target engagement concentrations (IC50 23-43 nM), indicating a wide selectivity margin (>465-fold). While direct comparator data for this specific CYP isoform is not available for all analogs, this low CYP2D6 inhibitory activity is a favorable characteristic for an MNK inhibitor intended for combination therapy or chronic dosing regimens, as many kinase inhibitors are known to have significant CYP2D6 liability.

CYP inhibition Drug-drug interaction Metabolic stability

Substantially Greater Potency Than Structurally Related Imidazo[1,2-b]pyridazine MNK Inhibitor ETP-45835

Among imidazo[1,2-b]pyridazine-based MNK inhibitors, ETC-168 demonstrates markedly superior potency compared to ETP-45835, a compound with a related core structure. ETC-168 achieves IC50 values of 23 nM and 43 nM for MNK1 and MNK2, respectively , whereas ETP-45835 exhibits IC50 values of 575 nM and 646 nM . This represents a 25-fold improvement in MNK1 potency and a 15-fold improvement in MNK2 potency, highlighting the critical contribution of the specific morpholine-4-carbonylphenyl and benzonitrile substitution pattern of ETC-168 to its enhanced target engagement.

MNK1/2 inhibition Structure-activity relationship Kinase inhibitor

Optimal Research and Industrial Applications for 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile (ETC-168)


Preclinical Development of MNK-Directed Therapies for Soft Tissue Sarcoma (STS)

Given its consistent, sub-10 μM antiproliferative activity across a broad panel of STS cell lines and its demonstrated in vivo efficacy [1], ETC-168 is ideally suited as a lead compound or reference standard for preclinical studies targeting MNK1/2-dependent malignancies. Its oral bioavailability further supports its use in in vivo tumor xenograft models. The compound's robust inhibition of eIF4E phosphorylation and downstream oncoproteins (E2F1, FOXM1, WEE1) provides clear pharmacodynamic biomarkers for target engagement studies [1].

Chemical Biology Tool for Dissecting MNK1/2-Specific Signaling Pathways

ETC-168's high biochemical potency (23 nM and 43 nM for MNK1/2) and its favorable selectivity profile make it a superior chemical probe compared to older, less potent inhibitors like CGP57380 (IC50 2.2 μM) . Researchers can use ETC-168 at lower, more specific concentrations to interrogate MNK1/2-dependent phosphorylation events and downstream transcriptional programs with reduced risk of off-target effects. Its oral bioavailability also enables convenient administration in chronic in vivo studies.

Combination Therapy Studies with MCL1 or Other Targeted Inhibitors

ETC-168 has been shown to exert synergistic antiproliferative effects when combined with the MCL1 inhibitor S63845 in STS cell models [1]. This established combination potential positions ETC-168 as a valuable component in combination therapy screening campaigns. Its low CYP2D6 inhibition liability (IC50 20 μM) further supports its use in combination regimens by minimizing the risk of adverse drug-drug interactions via CYP2D6-mediated metabolism [2].

Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and chemical biology groups investigating the imidazo[1,2-b]pyridazine scaffold, ETC-168 serves as a benchmark compound with well-defined potency against MNK1/2. Its superior activity relative to close structural analogs like ETP-45835 (15- to 25-fold less potent) highlights the critical role of the morpholine-4-carbonylphenyl and benzonitrile moieties . ETC-168 can be employed as a positive control in kinase panel screening and as a starting point for further analog synthesis aimed at improving selectivity or pharmacokinetic properties.

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